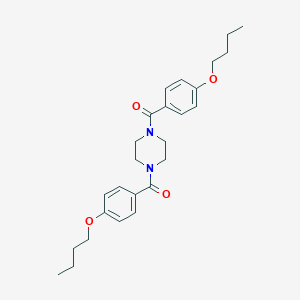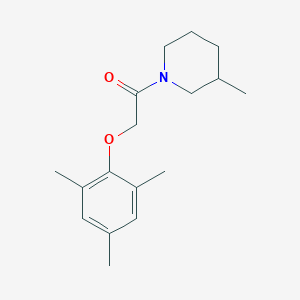![molecular formula C19H21BrN2O3S B384323 isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-68-5](/img/structure/B384323.png)
isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrimido[2,1-b][1,3]thiazine core, which is a bicyclic structure containing nitrogen and sulfur atoms . The compound also has an isobutyl group, a bromophenyl group, and a carboxylate ester group.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals and other reactive species, potentially preventing oxidative stress and associated diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new pain and inflammation management drugs.
Antimicrobial and Antifungal Activity
Thiazoles have shown antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, potentially helping to combat resistant strains of bacteria and fungi.
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral activity . They could be explored further for the development of new antiviral drugs.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . They could be used in the development of new cancer treatments.
Anticonvulsant Activity
Thiazole compounds have been reported to have anticonvulsant effects . This makes them potential candidates for the development of new treatments for epilepsy and other seizure disorders.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . They could potentially be used in the treatment of conditions like hypertension and edema.
Mechanism of Action
Safety and Hazards
Future Directions
Given the diverse biological activities of heterocyclic compounds, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its structure for enhanced activity or selectivity, and studying its pharmacokinetic properties.
properties
IUPAC Name |
2-methylpropyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-6-4-5-7-14(13)20/h4-7,11,17H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPMTCZDPILKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609794-68-5 |
Source


|
| Record name | ISOBUTYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384240.png)

![Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B384248.png)
![2-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384250.png)
![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B384251.png)
![Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B384253.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B384254.png)
![(3,5-Dimethylpiperidin-1-yl)[4-(hexyloxy)phenyl]methanone](/img/structure/B384255.png)
![N-ethyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384256.png)

![1-{[3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-3-methylpiperidine](/img/structure/B384258.png)


![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-tert-butyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384262.png)